Cas no 81765-97-1 (3-chloro-5-methyl-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene)
3-chloro-5-methyl-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene Chemical and Physical Properties
Names and Identifiers
-
- [1]Benzothieno[2,3-d]pyrimidine,4-chloro-5,6,7,8-tetrahydro-2-methyl-
- 4-Chloro-2-Methyl-5,6,7,8-Tetrahydro-Benzo[4,5]Thieno[2,3-d]Pyrimidine
- 4-Chloro-2-methyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine
- [1]BENZOTHIENO[2,3-D]PYRIMIDINE,4-CHLORO-5,6,7,8-TETRAHYDRO-2-METHYL
- 4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- 4-chloro-2-methyl-5,6,7,8-tetrahydro<1>benzothieno<2,3-d>pyrimidine
- 4-CHLORO-2-METHYL-5,6,7,8-TETRAHYDROBENZO[4,5]THIENO[2,3-D]PYRIMIDINE
- IFLAB-BB F0307-0219
- NSC153328
- VBBUCJFANWYVMU-UHFFFAOYSA-N
- SBB077994
- BBL001762
- STK279723
- AK393819
- AB0167089
- 3-chloro-5-methyl-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene
- 4-Chloro-5,6,7,8-tetrahydro-2-methyl[1]benzothieno[2,3-d]pyrimidine (ACI)
- NSC 153328
- SCHEMBL1368324
- NSC-153328
- 4-Chloro-2-methyl-5,6,7,8-tetrahydro[l]benzothieno[2,3-d]pyrimidine
- 3-CHLORO-5-METHYL-8-THIA-4,6-DIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAENE
- C76619
- AS-72505
- MFCD00458475
- 81765-97-1
- DTXSID901002193
- 4-chloro-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
- BP-10514
- AH-262/32338017
- 3-chloro-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
- AKOS000281309
- F0307-0219
- Z56867237
- CS-0070960
- EN300-04510
-
- MDL: MFCD00458475
- Inchi: 1S/C11H11ClN2S/c1-6-13-10(12)9-7-4-2-3-5-8(7)15-11(9)14-6/h2-5H2,1H3
- InChI Key: VBBUCJFANWYVMU-UHFFFAOYSA-N
- SMILES: ClC1C2=C(SC3CCCCC=32)N=C(C)N=1
Computed Properties
- Exact Mass: 238.03300
- Monoisotopic Mass: 238.0331472g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54
- XLogP3: 4.1
Experimental Properties
- Melting Point: 94 °C
- PSA: 54.02000
- LogP: 3.53190
3-chloro-5-methyl-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-chloro-5-methyl-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM337874-250mg |
4-Chloro-2-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine |
81765-97-1 | 95%+ | 250mg |
$214 | 2021-08-18 | |
| Chemenu | CM337874-1g |
4-Chloro-2-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine |
81765-97-1 | 95%+ | 1g |
$431 | 2021-08-18 | |
| Chemenu | CM337874-5g |
4-Chloro-2-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine |
81765-97-1 | 95%+ | 5g |
$1553 | 2021-08-18 | |
| TRC | C368828-25mg |
4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine |
81765-97-1 | 25mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C368828-50mg |
4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine |
81765-97-1 | 50mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C368828-250mg |
4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine |
81765-97-1 | 250mg |
$ 95.00 | 2022-04-01 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C893878-5g |
4-Chloro-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine |
81765-97-1 | 97% | 5g |
3,645.00 | 2021-05-17 | |
| Matrix Scientific | 135564-1g |
4-Chloro-2-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine, 95%+ |
81765-97-1 | 95% | 1g |
$101.00 | 2023-09-06 | |
| Matrix Scientific | 135564-2.500g |
4-Chloro-2-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine, 95%+ |
81765-97-1 | 95% | 2.500g |
$215.00 | 2023-09-06 | |
| Matrix Scientific | 135564-5g |
4-Chloro-2-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine, 95%+ |
81765-97-1 | 95% | 5g |
$323.00 | 2023-09-06 |
3-chloro-5-methyl-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene Production Method
Production Method 1
2.1 Reagents: Phosphorus oxychloride
Production Method 2
2.1 Solvents: Acetonitrile ; 30 min; overnight, rt
3.1 Reagents: Pyridine , Phosphorus oxychloride Solvents: Xylene ; 6 h, reflux
3.2 Reagents: Ammonia Solvents: Water ; neutralized
Production Method 3
2.1 Reagents: Sodium ethoxide Solvents: Ethanol
3.1 Reagents: Phosphorus oxychloride
Production Method 4
Production Method 5
2.1 Reagents: Phosphorus oxychloride ; 2 - 8 h, 110 °C
Production Method 6
2.1 Reagents: Pyridine , Phosphorus oxychloride Solvents: Xylene ; 6 h, reflux
2.2 Reagents: Ammonia Solvents: Water ; neutralized
3-chloro-5-methyl-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene Raw materials
- ethyl 2-cyanoacetate
- 5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
- ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide
3-chloro-5-methyl-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene Preparation Products
3-chloro-5-methyl-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene Suppliers
3-chloro-5-methyl-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 3-chloro-5-methyl-8-thia-4,6-diazatricyclo7.4.0.0^{2,7}trideca-1(9),2(7),3,5-tetraene
Comprehensive Analysis of 3-chloro-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene (CAS 81765-97-1)
The compound 3-chloro-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene (CAS 81765-97-1) is a structurally complex heterocyclic molecule that has garnered significant interest in pharmaceutical and material science research. Its unique tricyclic framework, featuring a chloro and methyl substitution pattern, makes it a valuable scaffold for drug discovery and functional material design. Researchers are particularly intrigued by its potential applications in targeted therapeutics and advanced material synthesis, aligning with current trends in precision medicine and sustainable chemistry.
In recent years, the scientific community has focused on heterocyclic compounds like 3-chloro-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene due to their versatility in modulating biological activity. The presence of both nitrogen and sulfur atoms in its structure enhances its ability to interact with biological targets, a feature frequently explored in kinase inhibitor development. This aligns with the growing demand for small-molecule drugs in oncology and neurodegenerative disease research, topics frequently searched in academic and industrial databases.
The tricyclic core of this compound exhibits remarkable structural rigidity, a property highly valued in medicinal chemistry for improving drug selectivity. Computational studies suggest its potential as a privileged structure for GPCR modulation, addressing a key question in current drug design forums about optimizing receptor specificity. Its chloro-substituted aromatic system also shows promise in photophysical applications, coinciding with industry interest in organic electronic materials for OLED technology.
Synthetic approaches to 81765-97-1 typically involve multi-component reactions or cascade cyclizations, reflecting modern trends in atom-economical synthesis. The methyl-thia-diaza combination in its structure contributes to improved metabolic stability compared to simpler heterocycles, answering frequent queries about compound optimization in drug development pipelines. Recent patent literature indicates growing commercial interest in derivatives of this scaffold for central nervous system applications.
From a material science perspective, the π-conjugated system in 3-chloro-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene shows interesting charge transport properties. This has led to investigations into its use as a functional dopant in organic semiconductors, particularly for flexible electronics - a hot topic in materials research. The compound's thermal stability and solution processability make it attractive for printed electronics applications that dominate current nanotechnology discussions.
Analytical characterization of CAS 81765-97-1 typically employs advanced techniques like X-ray crystallography and high-resolution mass spectrometry, addressing common questions about structural verification of complex heterocycles. The chloro-methyl electronic effects in this system create distinctive NMR signatures that facilitate purity assessment, crucial for quality control in pharmaceutical manufacturing. These analytical aspects frequently appear in method development discussions across chemical forums.
Environmental and green chemistry considerations for this compound focus on its potential for biodegradable derivatives, responding to increasing searches about eco-friendly chemicals. The thia-diaza moiety may offer pathways for microbial degradation, an area of active research in environmental fate studies. Such investigations align with global interest in benign-by-design compounds and green pharmaceutical development strategies.
Future research directions for 3-chloro-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene may explore its chiral derivatives, addressing the pharmaceutical industry's need for enantioselective synthesis methods. The compound's three-dimensional complexity makes it an ideal candidate for asymmetric catalysis studies, a trending topic in synthetic chemistry publications. Additionally, its potential in covalent inhibitor design could provide answers to current challenges in irreversible target engagement strategies.
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